molecular formula C15H16FNO2 B7775337 2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7775337
M. Wt: 261.29 g/mol
InChI Key: RYLHXROHLVZQGH-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a halogenated hydrocarbon and a protective indole under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Safety protocols are strictly followed to handle hazardous chemicals and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran. Substitution reactions may require catalysts or specific temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the context and application, but it generally involves the modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are essential. Additionally, its specific molecular structure allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLHXROHLVZQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC=CC=C2F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC=CC=C2F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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